alpha-Methylthio(2-thienyl)acetic acid
Description
α-Methylthio(2-thienyl)acetic acid is a sulfur-containing organic compound characterized by a thiophene ring substituted at the 2-position with a methylthio group (-SCH₃) attached to an acetic acid moiety. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
2-methylsulfanyl-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S2/c1-10-6(7(8)9)5-3-2-4-11-5/h2-4,6H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYKDQITNZFTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(C1=CC=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylthio(2-thienyl)acetic acid typically involves the reaction of 2-thiophenecarboxylic acid with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methylthio(2-thienyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thienyl ring to a dihydrothienyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring and the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothienyl derivatives.
Substitution: Various substituted thienyl and methylthio derivatives.
Scientific Research Applications
Synthesis and Properties
Alpha-Methylthio(2-thienyl)acetic acid can be synthesized through the reaction of 2-thiophenecarboxylic acid with methylthiol in the presence of a base like sodium hydroxide under reflux conditions. The product is purified via recrystallization. This compound features a thienyl ring and a methylthio group, which contribute to its unique chemical properties.
Scientific Research Applications
1. Chemistry:
- Building Block in Organic Synthesis: this compound serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the preparation of thiophene derivatives which are vital in developing new materials .
- Coordination Chemistry: The compound acts as a ligand in coordination complexes, facilitating the formation of metal-ligand interactions that are essential for catalysis and material science.
2. Biology:
- Antimicrobial Properties: Research has indicated that this compound exhibits antimicrobial and antifungal activities. A study by Pintilie et al. demonstrated its efficacy against various bacterial strains, highlighting its potential as a therapeutic agent.
- Anti-inflammatory Effects: The compound is explored for its anti-inflammatory properties, making it a candidate for treating conditions associated with inflammation .
3. Medicine:
- Analgesic Applications: Its potential analgesic effects are being investigated, particularly in pain management therapies. The structure of this compound allows it to interact with biological systems that mediate pain responses .
- Pharmaceutical Development: As an intermediate in synthesizing tiaprofenic acid (5-benzoyl-alpha-methyl-2-thiopheneacetic acid), it plays a significant role in developing pharmaceutical compounds known for their anti-inflammatory and analgesic properties .
4. Industry:
- Material Science: The compound is utilized in developing advanced materials such as organic semiconductors and corrosion inhibitors due to its unique chemical structure and properties .
- Environmental Applications: It is also being studied for its potential use in green chemistry applications, focusing on sustainable production methods and environmentally friendly solvents.
Antimicrobial Efficacy
A study conducted by Pintilie et al. evaluated the antibacterial activity of various thiophene derivatives, including this compound. The results indicated significant antibacterial effects against Gram-positive bacteria, suggesting its potential application in antibiotic development.
Anti-inflammatory Research
Research on the anti-inflammatory properties of this compound highlighted its mechanism of action involving the inhibition of pro-inflammatory cytokines. This research supports its application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of alpha-Methylthio(2-thienyl)acetic acid involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Table 1: Structural Comparison of α-Methylthio(2-thienyl)acetic Acid and Analogues
Key Observations :
- The thienyl group in α-methylthio(2-thienyl)acetic acid provides π-conjugation, enhancing electronic delocalization compared to benzyl or alkyl derivatives .
- Chloroacetyl or thiazole substituents (e.g., in –11) introduce electrophilic or heterocyclic reactivity, broadening synthetic utility .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Notes:
Research Findings :
Table 4: Hazard Profiles
Notes:
Biological Activity
Alpha-Methylthio(2-thienyl)acetic acid, a thiophene derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the compound's biological activity, including its antimicrobial, anti-inflammatory, and analgesic effects, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as thiophenes, characterized by a five-membered ring containing sulfur. The presence of the methylthio group enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate activity | 50 µg/mL |
| Escherichia coli | Weak activity | >100 µg/mL |
| Candida albicans | Moderate antifungal activity | 32 µg/mL |
| Bacillus cereus | Significant antibacterial activity | 40 µg/mL |
Studies have shown that the compound's antimicrobial efficacy can be attributed to its ability to disrupt microbial cell walls and inhibit metabolic pathways essential for bacterial survival .
Anti-Inflammatory and Analgesic Properties
This compound has also been explored for its anti-inflammatory and analgesic effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines and reduce pain responses in animal models.
- Mechanism of Action : The compound modulates inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the synthesis of prostaglandins involved in inflammation .
Case Studies
- Antimicrobial Efficacy : A study conducted by Pintilie et al. evaluated the antibacterial activity of various thiophene derivatives, including this compound. The results indicated that while it exhibited moderate activity against Gram-positive bacteria, it was less effective against Gram-negative strains .
- Anti-Inflammatory Effects : In a controlled trial involving animal models of arthritis, this compound significantly reduced joint swelling and pain compared to untreated controls. The study highlighted its potential as a therapeutic agent in inflammatory conditions .
The biological activities of this compound can be attributed to its interaction with various biochemical pathways:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with protein synthesis.
- Anti-inflammatory Action : Inhibition of COX enzymes leading to decreased production of pro-inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
